1-Cyclohexyltrimethylamine
Description
Steroid-Like Ring Skeletons Synthesis
The synthesis of steroid-like ring skeletons can be achieved through a regioselective cyclohexadiene annulation to the CC(N) bond of an enamine. This process involves a two-step reaction starting with the condensation of a 1-alkynylcarbene complex with an enolizable carbonyl compound to yield a pyran-2-ylidene complex. Subsequent reaction with cyclic enamines generates a 5-amino-1,3-cyclohexadiene by elimination of M(CO)6, leading to the formation of various complex bicyclic and tetracyclic compounds, mostly under mild conditions and with good yields .
Analgesic Activity of Cyclohexenylmethylamines
Cyclohexenylmethylamine derivatives exhibit analgesic activity, as demonstrated by the phenylquinone writhing method. The synthesis of these compounds involves dehydrochlor
Scientific Research Applications
Synthesis and Chemical Reactions
1-Cyclohexyltrimethylamine has been explored in the field of chemical synthesis and reaction mechanisms. The compound has been utilized as a starting material or intermediate in various synthetic processes. For instance, it has been involved in the synthesis of 1-cyclohex-1-en-1-ethylamine from cyclohex-1-en-1-acetonitrile, highlighting its relevance in obtaining derivative compounds under optimal reaction conditions (Li Shu-an, 2005). Additionally, it plays a role in the dehydrochlorination of chloroform, demonstrating its utility in reactions producing amine hydrochloride and dichlorocarbene (N. Lazareva & I. М. Lazarev, 2011).
Medicinal and Pharmacological Research
In medicinal chemistry, 1-Cyclohexyltrimethylamine and its derivatives have been investigated for their potential as analgesic and anti-inflammatory agents. A study described the synthesis and biological evaluation of novel compounds derived from cyclohexanones and cyclohexanols, showcasing the compound's significance in developing new therapeutic agents (Dan Liu et al., 2013).
Material Science and Engineering
In the field of material science, 1-Cyclohexyltrimethylamine has been used to understand and improve the properties of polyimide membranes. Research on the modification of polyimide membranes with 1,3-cyclohexanebis(methylamine) revealed significant changes in their gas transport properties and plasticization resistance, indicating its relevance in the development of advanced materials (L. Shao et al., 2005).
Biochemical and Enzymatic Studies
In biochemical research, the compound has been involved in studies related to enzymatic catalysis. A study highlighted the enhanced catalytic stability and reusability of nitrilase encapsulated in ethyleneamine-mediated biosilica for the regioselective hydrolysis of 1-cyanocycloalkaneacetonitrile, demonstrating its role in green chemistry and biocatalysis (Zhe-Wen Xu et al., 2019).
properties
IUPAC Name |
1-cyclohexyl-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-10(2)8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKFLCYZIHOFRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168072 | |
Record name | Cyclohexanemethanamine, N,N-dimethyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyltrimethylamine | |
CAS RN |
16607-80-0 | |
Record name | N,N-Dimethylcyclohexanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16607-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylamine, 1-cyclohexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016607800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanemethanamine, N,N-dimethyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanemethanamine, N,N-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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